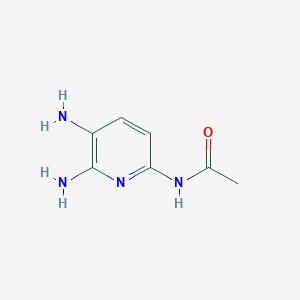

N-(5,6-Diamino-2-pyridyl)acetamide

Description

N-(5,6-Diamino-2-pyridyl)acetamide is a pyridine-derived acetamide compound characterized by a 2-pyridyl core substituted with amino groups at positions 5 and 6 and an acetamide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(5,6-diaminopyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H10N4O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,8H2,1H3,(H3,9,10,11,12) |

InChI Key |

DGEQCFRQROTERF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Diamino-2-pyridyl)acetamide typically involves the reaction of 5,6-diamino-2-pyridine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5,6-Diamino-2-pyridyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5,6-Diamino-2-pyridyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-Diamino-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The compound’s pyridine backbone is analogous to other acetamide-functionalized pyridine derivatives, such as N-(2-Hydroxypyridin-3-yl)acetamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide . Key differences arise from the substitution patterns:

- Acetamide linkage : Shared with compounds like N-(4-isopropylphenyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide, but the pyridine core distinguishes it from benzene- or phthalazine-based analogs .

Table 1: Structural Comparison of Selected Acetamide Derivatives

| Compound Name | Core Structure | Substituents | Key Interactions |

|---|---|---|---|

| N-(5,6-Diamino-2-pyridyl)acetamide | Pyridine | 5-NH₂, 6-NH₂, 2-acetamide | Intra-/intermolecular H-bonds |

| N-(2-Hydroxypyridin-3-yl)acetamide | Pyridine | 3-OH, 2-acetamide | O–H⋯O/N–H⋯O bonds |

| N-(4-isopropylphenyl)acetamide | Phthalazine | 4-phenyl, 1-oxo, 2-acetamide | π-π stacking |

| N-(3-Fluoro-4-hydroxyphenyl)acetamide | Benzene | 3-F, 4-OH, acetamide | H-bonding, halogen interactions |

Crystallography and Dihedral Angles

In pyridine-acetamide hybrids, dihedral angles between aromatic rings and substituents influence packing and stability. For example:

- In naphthalene-based analogs, dihedral angles between naphthalene and benzene rings range from 78.32° to 84.70°, stabilizing via intramolecular N–H⋯O bonds .

- Pyrimidine derivatives like N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide exhibit planar configurations due to conjugated π-systems, enhancing stacking interactions .

Antimicrobial and Anti-inflammatory Profiles

Substituent chemistry significantly impacts biological activity:

- Amino groups: Enhance solubility and target binding, as seen in pyrimidine derivatives with antifungal/antibacterial activities (MIC: 128–256 µg/mL) .

- Halogen substituents: Compounds like N-(3-Fluoro-4-hydroxyphenyl)acetamide show higher anti-inflammatory activity (MIC: 128 µg/mL) compared to non-halogenated analogs .

Table 2: Pharmacological Activity of Selected Analogs

Enzyme Inhibition and Specificity

Pyridine- and pyrimidine-based acetamides often target enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX). For example:

- Pyrimidine derivatives with amino/hydroxy groups exhibit DHFR inhibition, critical for antiproliferative effects .

- Piperidine-containing analogs (e.g., N-(2,6-dimethylphenyl)-2-{[6-methylpyrimidin-4-yl]oxy}acetamide) show enhanced neuroprotective activity due to improved blood-brain barrier penetration .

Unique Features of this compound

- Synergistic hydrogen bonding: The combination of amino and acetamide groups enables robust crystal packing and solubility, as observed in naphthalene-based analogs .

Biological Activity

N-(5,6-Diamino-2-pyridyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 5,6-diamino-2-pyridine with acetic anhydride or acetyl chloride. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.

Biological Activity

This compound exhibits a range of biological activities:

- Antiparasitic Activity : Research indicates that derivatives of this compound show significant antiparasitic effects. For instance, compounds with similar structures have been evaluated for their activity against Plasmodium falciparum, demonstrating promising results in reducing parasite viability at concentrations as low as 3 µM .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Studies show that it can significantly decrease the expression of inflammatory markers such as iNOS and COX-2 in cell models, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. For example, related pyrimidine derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, highlighting the potential for further development in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and the acetamide group can significantly influence its efficacy:

- Electron Donating Groups : The presence of electron-donating substituents on the pyridine ring enhances anti-inflammatory activity. For instance, compounds with methyl or methoxy groups showed improved potency compared to unsubstituted analogs .

- Substituent Positioning : The position of substituents on the aromatic ring plays a critical role in determining biological activity. Studies have indicated that specific configurations lead to enhanced binding affinity and selectivity towards biological targets .

Case Studies

-

Case Study 1: Antiparasitic Evaluation

- A series of derivatives were tested against Plasmodium falciparum, revealing that modifications at the 2-position of the pyridine ring significantly increased antiparasitic activity.

- Results Table :

Compound Concentration (µM) Viability (%) A 3 <10 B 10 20 C 30 50 -

Case Study 2: Anti-inflammatory Mechanism

- In vitro studies demonstrated that this compound reduced COX-2 expression by up to 70% compared to controls.

- Results Table :

Treatment COX-2 Expression (%) Control 100 Compound A 30 Compound B 50

Q & A

Q. What are the common synthetic routes for N-(5,6-Diamino-2-pyridyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot synthesis approach using acetonitrile solutions of pyridine derivatives and acetamide precursors is widely employed. Reaction optimization includes controlling stoichiometry (e.g., molar ratios of 2-aminopyridine to acylating agents) and temperature (typically 60–80°C). Purity is enhanced via recrystallization in ethanol/water mixtures. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with HMQC/HMBC correlations resolving ambiguous signals.

- X-ray Crystallography : Single-crystal diffraction confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks). Crystals are grown via slow evaporation in polar aprotic solvents like DMSO .

- IR Spectroscopy : Amide C=O stretches (~1650 cm) and pyridyl N-H vibrations (~3300 cm) validate functional groups .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H315/H319 hazards).

- Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501 guidelines) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test binary solvent systems (e.g., DMF/water, DMSO/EtOH) to modulate solubility.

- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.

- Additive Use : Co-crystallizing agents (e.g., benzoic acid derivatives) may stabilize lattice formation. Failed attempts should be analyzed via powder XRD to identify polymorphic phases .

Q. How should contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Methodological Answer :

- Assay Validation : Replicate results across multiple assays (e.g., MTT for cytotoxicity , ELISA for receptor binding).

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out byproduct interference.

- Dose-Response Analysis : Test concentrations spanning 3–5 log units to identify non-linear effects (e.g., hormesis) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to model electron density at pyridyl nitrogen sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to assess solvation effects on reaction pathways.

- Docking Studies : Map binding affinities to biological targets (e.g., enzymes with pyridyl-binding pockets) using AutoDock Vina .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ~270 nm).

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelators (EDTA) to mitigate hydrolysis in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.